N-(2-Methoxyphenyl)maleamicacid

Descripción

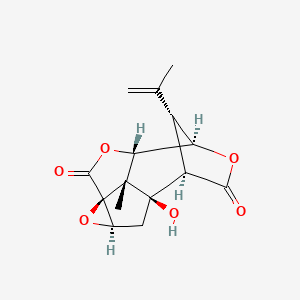

N-(2-Methoxyphenyl)maleamic acid (IUPAC name: (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring (Figure 1). The compound exhibits a melting point of 143–145°C and is synthesized via the reaction of maleic anhydride with 2-methoxyaniline in toluene, followed by purification . Its structure includes a conjugated maleamic acid moiety (C=O and C=C bonds) and intramolecular hydrogen bonding, which stabilizes its conformation.

Propiedades

Fórmula molecular |

C15H16O6 |

|---|---|

Peso molecular |

292.28 g/mol |

Nombre IUPAC |

(1R,3R,5S,8S,9R,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9-,10-,13-,14-,15+/m1/s1 |

Clave InChI |

PIMZUZSSNYHVCU-KBLUICEQSA-N |

SMILES isomérico |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C |

SMILES canónico |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Pictogramas |

Acute Toxic |

Sinónimos |

picrotoxinin picrotoxinine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Maleamic acid derivatives share a common backbone but differ in substituent type and position on the phenyl ring. Key structural parameters are compared below:

Table 1: Structural Parameters of Maleamic Acid Derivatives

*Dihedral angle between the phenyl ring and maleamic acid plane.

Key Observations :

- The C2–C3 bond (maleic acid moiety) consistently shows double-bond character (~1.33 Å), confirming conjugation .

- Ortho substituents (e.g., -OCH₃, -CH₃, -Cl) induce steric effects, increasing dihedral angles (e.g., 12.7° in N-(2-methylphenyl)) compared to para-substituted analogs (e.g., 3.43° in N-(4-methoxyphenyl)) .

- Anti-parallel conformations of N–H and C=O bonds are common, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O in N-(2-methoxyphenyl)) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly in the solid state:

Table 2: Hydrogen Bonding Patterns

Key Observations :

- Ortho substituents promote intramolecular H-bonds (e.g., N–H⋯Cl in N-(2-chloro-4-nitrophenyl)), reducing steric clashes .

- Carboxylic acid groups act as H-bond donors/acceptors, forming infinite chains (e.g., N–H⋯O in N-(2-methylphenyl)) .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance H-bond strength, leading to denser networks .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

Table 3: Thermal and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.